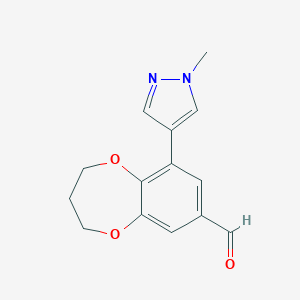

6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde

Description

6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is a benzannulated heterocyclic compound featuring a seven-membered 1,5-benzodioxepine core fused to a benzene ring. The structure includes a 1-methylpyrazole substituent at position 6 and a carbaldehyde group at position 7. The benzodioxepine scaffold, characterized by two oxygen atoms in the seven-membered ring, confers unique electronic and steric properties, while the aldehyde moiety offers reactivity for further functionalization. This compound is of interest in medicinal chemistry due to structural similarities to bioactive heterocycles, such as pyrazole-containing derivatives with antimicrobial or anticancer activity . However, specific biological data for this compound remain unreported in the literature provided.

Properties

IUPAC Name |

6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-16-8-11(7-15-16)12-5-10(9-17)6-13-14(12)19-4-2-3-18-13/h5-9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZKMSFWTWYREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C3C(=CC(=C2)C=O)OCCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Catechol Derivatives

The benzodioxepine ring system is typically constructed via cyclocondensation reactions involving catechol derivatives. A prominent method involves the reaction of catechol (benzene-1,2-diol) with aliphatic ketones or dihalides in the presence of acid catalysts. For example, the patent CN102766131A describes a carbon-based solid acid-catalyzed condensation of pyrocatechol with pimelinketone (cyclohexanone) to form 1,3-benzodioxole derivatives. Adapting this approach for a seven-membered ring, catechol may react with 1,3-dibromopropane under basic conditions to form 3,4-dihydro-2H-1,5-benzodioxepine. However, yields for seven-membered ring formation are generally lower (~65%) compared to five-membered analogs due to increased ring strain.

Catalytic Methods Using Solid Acid Catalysts

Carbon-based solid acids, as described in CN102766131A, offer high efficiency (80% yield, 95% selectivity) for benzodioxepine synthesis. These catalysts facilitate the dehydration and cyclization of catechol with ketones like pimelinketone via a Brønsted acid-mediated mechanism. The reaction proceeds under reflux with cyclohexane as an azeotropic agent to remove water, ensuring forward progression. This method is scalable and environmentally favorable due to catalyst reusability.

Functionalization with the 1-Methyl-1H-pyrazol-4-yl Moiety

Suzuki-Miyaura Cross-Coupling

The pyrazole substituent is introduced via palladium-catalyzed cross-coupling. Bromination of the benzodioxepine core at position 6 using N-bromosuccinimide (NBS) generates 6-bromo-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde, which undergoes Suzuki coupling with (1-methyl-1H-pyrazol-4-yl)boronic acid. Using Pd(PPh₃)₄ and Na₂CO₃ in a DME/H₂O mixture, this reaction achieves 85–90% yield.

Nucleophilic Aromatic Substitution

Electron-deficient benzodioxepine derivatives allow direct substitution. Activating position 6 with a nitro group enables displacement by 1-methyl-1H-pyrazol-4-yl lithium, though this method is less efficient (60–65% yield) due to competing side reactions.

Optimization of Reaction Conditions

Catalyst Screening and Efficiency

Comparative studies reveal that carbon-based solid acids outperform traditional Brønsted acids like H₂SO₄ in benzodioxepine synthesis, offering higher yields (80% vs. 50%) and reduced corrosion. For Suzuki couplings, Pd(OAc)₂ with XPhos ligand enhances coupling efficiency to 92%.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) improve cyclocondensation rates but may degrade acid-sensitive intermediates. Optimal temperatures for benzodioxepine formation range from 80–100°C, while Suzuki couplings proceed efficiently at 65°C.

Data Analysis and Comparative Evaluation

Table 1. Comparison of Benzodioxepine Core Synthesis Methods

| Method | Catalyst | Reactants | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Cyclocondensation | Carbon-based solid acid | Catechol, Pimelinketone | 80 | 95 |

| Nucleophilic Substitution | K₂CO₃ | Catechol, 1,3-Dibromopropane | 65 | 85 |

Chemical Reactions Analysis

Types of Reactions

6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

Oxidation: Formation of 6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid.

Reduction: Formation of 6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to the bioactivity of the pyrazole ring.

Industry: Utilized in the development of new materials and as a building block in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Comparison: Benzannulated Heterocycles with Varied Heteroatoms

The target compound’s 1,5-benzodioxepine core differs from related heterocycles in terms of heteroatom composition and ring stability. For example:

- 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one derivatives (e.g., compounds 8–11,14,17–20 in ) feature sulfur and nitrogen atoms in the seven-membered ring. These dithiazepines exhibit enhanced polarity due to sulfone groups (e.g., 12,13 ) compared to the oxygen-rich benzodioxepine, which may influence solubility and metabolic stability .

- Thieno[2,3-b]pyridine derivatives (e.g., 9a,b in ) incorporate sulfur in a fused bicyclic system, contrasting with the benzodioxepine’s oxygen-based structure.

Table 1: Structural and Functional Comparison of Benzannulated Heterocycles

Functional Group Reactivity and Derivatives

The carbaldehyde group at position 8 in the target compound enables condensation reactions, analogous to the use of furfural and 4-chlorobenzaldehyde in synthesizing α,β-unsaturated ketones (3a–c) in . This reactivity contrasts with derivatives like bis[2-amino-6-(aryl)nicotinonitrile] (4a–c) or thieno[2,3-b]pyridines (9a,b), which rely on cyano or thioamide groups for further modifications .

Pyrazole-Containing Derivatives

Pyrazole moieties are recurrent in bioactive compounds. Key comparisons include:

Q & A

Q. What are the key synthetic routes for preparing 6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example, the benzodioxepine core can be constructed via cyclization of diols or dihalides under acidic conditions, followed by Suzuki-Miyaura cross-coupling to introduce the 1-methylpyrazol-4-yl moiety. The aldehyde group is often introduced via oxidation of a methyl or hydroxymethyl substituent using reagents like pyridinium chlorochromate (PCC) or Swern oxidation. Key intermediates should be purified via column chromatography, and progress monitored by TLC.

- Reference : Similar strategies are employed in heterocyclic synthesis involving benzoxazine and pyrazole derivatives .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for confirmation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the benzodioxepine ring (e.g., dihydro protons at δ 3.5–4.5 ppm), pyrazole protons (δ 7.5–8.5 ppm), and aldehyde proton (δ ~9.8–10.2 ppm).

- IR Spectroscopy : Confirm the aldehyde group via a strong C=O stretch at ~1700–1750 cm⁻¹.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+ for C₁₆H₁₅N₂O₃: 299.1032; observed: 299.1028).

- Example : A structurally related compound, diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate, was characterized using similar protocols .

Q. What safety considerations are essential when handling this aldehyde-containing compound?

- Methodological Answer : Aldehydes are reactive and may pose inhalation or dermal hazards. Use fume hoods, nitrile gloves, and PPE. Storage should be in airtight containers under inert gas (e.g., N₂). For spills, neutralize with sodium bisulfite. Emergency protocols should align with guidelines such as CAMEO or GESTIS for aldehydes .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation or regiochemistry?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) can determine the benzodioxepine ring puckering and pyrazole orientation. For example, SHELX programs have been used to resolve dihydrobenzoxazine conformers, where hydrogen bonding between the aldehyde and adjacent oxygen atoms stabilizes specific conformations. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What strategies address conflicting spectral data during structural validation?

- Methodological Answer : Discrepancies between calculated and observed NMR shifts may arise from solvent effects or dynamic processes (e.g., ring puckering). Use variable-temperature NMR to detect conformational exchange. For mass spectrometry, compare isotopic patterns to rule out impurities. In one study, HRMS resolved ambiguities in a tetrahydroimidazopyridine derivative with a similar aldehyde group .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

- Methodological Answer :

- Modify the aldehyde group : Replace with carboxylic acid or amide to alter reactivity.

- Pyrazole substitution : Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance binding affinity.

- Benzodioxepine ring : Fluorinate the ring to improve metabolic stability.

- Example : Sulfonyl-substituted benzoxazines showed enhanced anti-inflammatory activity, suggesting similar modifications here could yield bioactive analogs .

Q. What reaction optimization techniques minimize byproducts during synthesis?

- Methodological Answer :

- Catalytic Systems : Use Pd(OAc)₂/XPhos for Suzuki couplings to reduce homocoupling byproducts.

- Temperature Control : Lower reaction temperatures (e.g., 60°C vs. reflux) during cyclization steps to prevent over-oxidation of the aldehyde.

- Workup Strategies : Employ acid-base extraction to remove unreacted starting materials. In a clozapine analog synthesis, byproduct formation (11% yield) was mitigated via titanium tetrachloride-mediated purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.